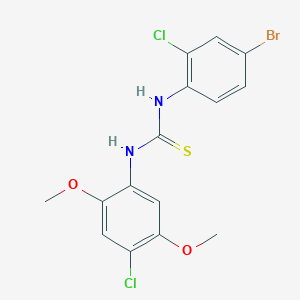

![molecular formula C17H23N5O2 B4750867 3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750867.png)

3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Overview

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The specifics of the synthesis would depend on the exact structure of the compound .Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that a compound can undergo. This could include reactions with other compounds or decomposition reactions. The products of these reactions can provide insights into the structure and properties of the compound .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide insights into the compound’s structure and potential uses .Scientific Research Applications

Anticancer Properties

3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits promising anticancer potential. Researchers have investigated its ability to inhibit tumor growth by interfering with cell division and inducing apoptosis. Further studies explore its selectivity against specific cancer types and potential synergies with existing chemotherapeutic agents .

Anti-Inflammatory Activity

The compound’s structure suggests anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting key enzymes or cytokines. Researchers are exploring its potential in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Effects

Preclinical studies indicate that 3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Investigations focus on its application in Alzheimer’s disease and Parkinson’s disease models .

Antiviral Potential

Researchers have explored the compound’s antiviral activity against RNA viruses, including influenza and hepatitis C. Its unique structure may interfere with viral replication or entry mechanisms. Ongoing studies aim to optimize its efficacy and safety for potential clinical use .

Photodynamic Therapy (PDT)

3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione’s photochemical properties make it suitable for PDT. When exposed to light, it generates reactive oxygen species that selectively damage cancer cells. PDT is an emerging approach for localized cancer treatment .

Organic Electronics

The compound’s π-conjugated system and electron-rich imidazole core make it interesting for organic electronic devices. Researchers investigate its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). Its stability and charge transport properties are under scrutiny .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-butan-2-yl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-7-9-20-15(23)13-14(19(6)17(20)24)18-16-21(10(3)8-2)11(4)12(5)22(13)16/h7,10H,1,8-9H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPQMHHIVIULIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butan-2-yl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4,5-dimethyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4750787.png)

![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)

![N-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4750809.png)

![1-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)piperidine](/img/structure/B4750813.png)

![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)

![ethyl 4,5-dimethyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4750826.png)

![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)

![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4750872.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4750892.png)